

solubility and stability of Basic violet 14 in different solvents

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Compound of Interest

Compound Name: Basic violet 14

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An In-depth Technical Guide to the Solubility and Stability of **Basic Violet 14**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 14, commonly known as Basic Fuchsin or Rosaniline, is a triarylmethane dye with significant applications across various scientific fields. It is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsine[1][2]. In its solid form, it appears as a green crystalline powder or crystals with a metallic luster[2][3][4]. When dissolved, particularly in water, it forms a characteristic magenta or reddish-purple solution[2][5].

Its primary uses include the staining of biological tissues and cells, where it is a key component in procedures like the Gram stain, Ziehl-Neelsen stain for acid-fast bacteria, and the Periodic Acid-Schiff (PAS) stain to detect polysaccharides[2][6]. Beyond histology and microbiology, it is also utilized as a dye for textiles, leather, paper, and other materials[7]. Given its broad utility, a thorough understanding of its solubility and stability in different solvent systems is critical for its effective application in research and development.

This guide provides a comprehensive overview of the physicochemical properties of **Basic Violet 14**, focusing on its solubility and stability profiles. It includes quantitative data, detailed experimental protocols, and a workflow visualization to assist professionals in its handling and application.

Solubility Profile

The solubility of **Basic Violet 14** is dictated by its polar amine groups and its large aromatic structure, leading to varied behavior in different solvents. Generally, it exhibits good solubility in polar solvents and is insoluble in nonpolar solvents like ether[3][5][8].

Quantitative Solubility Data

The following table summarizes the reported solubility of **Basic Violet 14** in various common solvents. It is important to note that solubility can be influenced by the specific composition of the dye mixture and the temperature[9].

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	4 g/L	25	[8][10]
Water	1 - 5 g/L	20	[11]
Water	2.6 g/L (0.26%)	Not Specified	[3]
Ethanol	Easily Soluble	Not Specified	[7][8]
Methanol	Soluble	Not Specified	[6]
Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	[6]
Pentanol	Soluble	Not Specified	[8]
Ether	Insoluble	Not Specified	[3][5][8]

Factors Influencing Solubility

- **Polarity:** The presence of multiple amine groups makes **Basic Violet 14** a polar molecule, enhancing its solubility in polar solvents like water, ethanol, and methanol through hydrogen bonding[4].
- **Temperature:** For most solid solutes, solubility increases with temperature. This holds true for **Basic Violet 14**, whose solubility in water is noted to increase as the temperature rises[9][12].

- pH: The pH of the solvent can affect the ionization state of the amine groups, which in turn can influence solubility. Extreme pH values can lead to chemical changes and precipitation[5].

Stability Profile

The stability of **Basic Violet 14** is a critical factor for its use as a stain and dye, as degradation can lead to loss of color and efficacy. Key factors affecting its stability include pH, light exposure, and temperature.

pH Stability

Basic Violet 14 is most stable under neutral and acidic conditions[9]. Its color and integrity are highly sensitive to pH changes:

- Alkaline Conditions: In the presence of a strong base like sodium hydroxide, an aqueous solution of the dye becomes nearly colorless and forms a red precipitate[5][7][8].
- High pH: At a pH exceeding 5, the dye's color can change, and it may precipitate out of solution[5].
- Strongly Acidic Conditions: In concentrated sulfuric acid, the dye appears yellow-brown. Upon dilution, the solution becomes almost colorless[5][7][8].

Photostability

Basic Violet 14 is known to be susceptible to degradation upon exposure to light, particularly sunlight[8][10]. This photodegradation results in the fading of its characteristic color. Its lightfastness rating varies depending on the material it is applied to, with poor fastness on wool (rated 1-2) and better performance on acrylic (rated 5-6)[5][7][13]. For laboratory use, solutions should be protected from direct sunlight and stored in amber vials or dark containers to prevent degradation[14][15].

Thermal Stability

The dye is thermally stable at room temperature but will decompose at high temperatures. The reported decomposition temperature is above 200-250°C[8][10]. For long-term storage of solutions, refrigeration is sometimes recommended, though freezing should be avoided to

prevent crystallization[11][14]. When stored properly at room temperature and protected from light and moisture, it can be stable for at least two years[6].

Chemical Stability

Basic Violet 14 can be chemically altered by strong reducing agents, which can reduce the dye to its colorless leuco-base form[3][11]. It may also be incompatible with various reactive compounds, including isocyanates, peroxides, and acid halides[11].

Experimental Protocols

The following sections detail standardized methodologies for the quantitative assessment of the solubility and stability of **Basic Violet 14**.

Protocol for Solubility Determination

This protocol uses UV-Vis spectrophotometry to determine the concentration of a saturated solution.

- Preparation of Standard Solutions:
 - Accurately weigh a small amount of **Basic Violet 14** powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).
 - Perform a series of dilutions from the stock solution to create at least five standard solutions of varying, known concentrations[16][17].
- Generation of Calibration Curve:
 - Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Basic Violet 14**, which is typically between 543-557 nm[2][8][14].
 - Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law plot), which will be used to determine the concentration of unknown samples[16].
- Preparation of Saturated Solution:

- Add an excess amount of **Basic Violet 14** powder to a known volume of the solvent in a sealed container (e.g., an Erlenmeyer flask).
- Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) at a constant, controlled temperature to ensure equilibrium is reached.
- Sample Analysis:
 - Allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid residue using centrifugation or filtration through a 0.22 μm filter to avoid transferring any solid particles[18].
 - Accurately dilute a known volume of the supernatant with the solvent to bring its absorbance into the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at the λ_{max} .
- Calculation of Solubility:
 - Use the calibration curve equation to calculate the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Basic Violet 14** in that solvent at the specified temperature.

Protocol for Stability Assessment (Photodegradation)

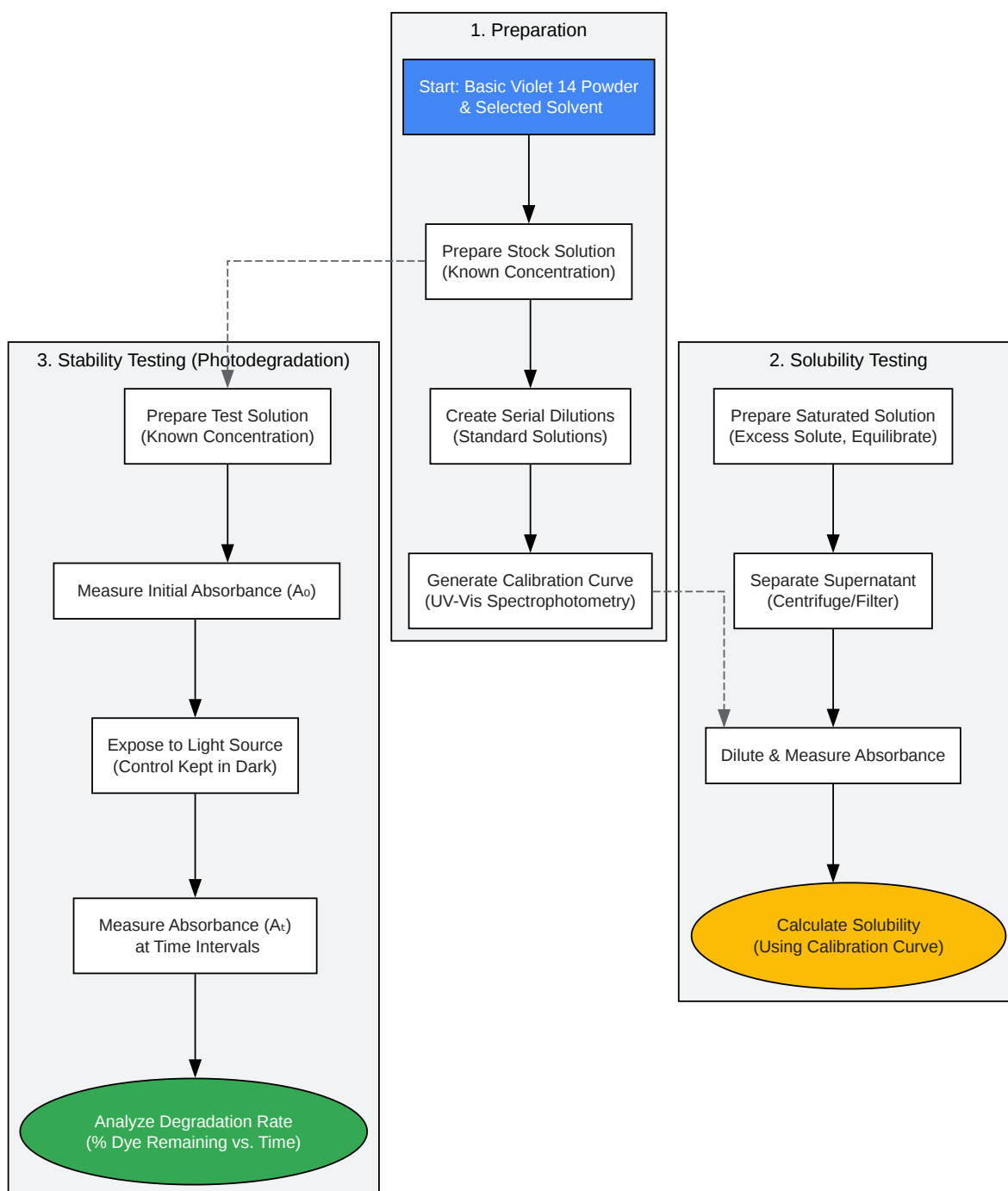
This protocol evaluates the stability of **Basic Violet 14** when exposed to light.

- Sample Preparation:
 - Prepare a solution of **Basic Violet 14** in the desired solvent with a concentration that gives an initial absorbance reading within the optimal range of the spectrophotometer (typically 0.5-1.0).
- Initial Measurement:
 - Measure and record the initial absorbance (A_0) of the solution at its λ_{max} [19].

- Light Exposure:
 - Expose the solution to a controlled light source (e.g., a UV lamp or a solar simulator) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
- Time-course Measurement:
 - At regular time intervals (t), withdraw an aliquot of the solution and measure its absorbance (A_t) at the same λ_{max} [\[20\]](#)[\[21\]](#).
- Data Analysis:
 - Calculate the percentage of remaining dye at each time point using the formula:
Remaining Dye (%) = $(A_t / A_0) * 100$.
 - Plot the percentage of remaining dye against time to visualize the degradation kinetics. A faster decrease indicates lower photostability.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for conducting solubility and stability analyses of **Basic Violet 14**.



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